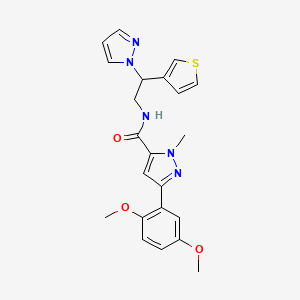![molecular formula C22H17ClN6O3 B2956058 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1207013-29-3](/img/no-structure.png)
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These derivatives have been known for their DNA intercalation activities as anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The specific synthesis process for this compound is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold . Molecular docking studies have been performed to investigate the binding modes of these compounds with the DNA active site .Applications De Recherche Scientifique
Synthesis and Biological Applications
Antimicrobial and Antifungal Properties : Research into pyrazoline and pyrazole derivatives, including structures similar to the specified compound, highlights their potential in developing new antibacterial and antifungal agents. These compounds have been evaluated against various microorganisms, demonstrating significant antimicrobial activity. Such findings suggest the possibility of utilizing related compounds in the development of new antimicrobial therapies (Hassan, 2013).
Anticancer Activity : Studies on antipyrine-based heterocycles, which share a similar synthetic complexity with the specified chemical, have shown that certain derivatives exhibit anticancer activities. This suggests the potential for compounds within this chemical family to serve as leads or models for new anticancer drugs, emphasizing the importance of continued research in this area (Riyadh et al., 2013).
Insecticidal Applications : The exploration of heterocycles incorporating a thiadiazole moiety for their insecticidal properties against pests like the cotton leafworm indicates a potential agricultural application of related chemical compounds. Such research contributes to the development of new, more effective insecticides, highlighting the versatility of these chemical frameworks in addressing various practical challenges (Fadda et al., 2017).
Synthetic Methodology and Chemical Transformation : Investigations into the synthesis and transformation of compounds with structural similarities provide valuable insights into chemical reactivity and potential applications. For example, studies on the base-catalyzed ring transformation of β-lactams offer a deeper understanding of the structural prerequisites for certain chemical reactions, which is crucial for advancing synthetic methodologies (Sápi et al., 1997).
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . It is known that certain [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed and evaluated for their DNA intercalation activities .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to changes in the cell .
Biochemical Pathways
It is known that dna intercalators can disrupt various cellular processes, including dna replication and transcription, leading to cell death . This makes them potent anticancer agents .
Pharmacokinetics
In silico admet profiles were performed for similar compounds , suggesting that this compound may also have been evaluated using similar methods.
Result of Action
The result of the compound’s action is the disruption of normal cellular processes, leading to cell death . This is why such compounds are often investigated for their potential as anticancer agents .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells.
This compound, like others in its class, shows promise as a potential anticancer agent due to its ability to intercalate DNA and disrupt normal cellular processes .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 2-methoxyphenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "hydrazine hydrate", "2-methoxybenzaldehyde", "sodium ethoxide", "2-methoxyphenylacetic acid", "thionyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate" ], "Reaction": [ "Step 1: Synthesis of 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "a. Dissolve 4-chloroaniline in ethanol and add ethyl acetoacetate. Heat the mixture under reflux for 4 hours.", "b. Cool the mixture and add hydrazine hydrate. Heat the mixture under reflux for 2 hours.", "c. Cool the mixture and filter the solid product. Wash with water and dry.", "d. Dissolve the solid product in thionyl chloride and heat under reflux for 2 hours.", "e. Cool the mixture and add sodium azide. Heat the mixture under reflux for 2 hours.", "f. Cool the mixture and filter the solid product. Wash with water and dry.", "g. Dissolve the solid product in ethanol and add copper(I) iodide and sodium ascorbate. Heat the mixture under reflux for 2 hours.", "h. Cool the mixture and filter the solid product. Wash with water and dry.", "Step 2: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide", "a. Dissolve the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative from Step 1 in ethanol and add 2-methoxybenzaldehyde and sodium ethoxide. Heat the mixture under reflux for 4 hours.", "b. Cool the mixture and filter the solid product. Wash with water and dry.", "c. Dissolve the solid product in ethanol and add 2-methoxyphenylacetic acid. Heat the mixture under reflux for 2 hours.", "d. Cool the mixture and filter the solid product. Wash with water and dry.", "e. Recrystallize the solid product from ethanol to obtain the final product." ] } | |
Numéro CAS |
1207013-29-3 |
Formule moléculaire |
C22H17ClN6O3 |
Poids moléculaire |
448.87 |
Nom IUPAC |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17ClN6O3/c1-32-19-5-3-2-4-16(19)24-20(30)13-29-22(31)27-10-11-28-18(21(27)26-29)12-17(25-28)14-6-8-15(23)9-7-14/h2-12H,13H2,1H3,(H,24,30) |
Clé InChI |
HWMMFLKZMGNADU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



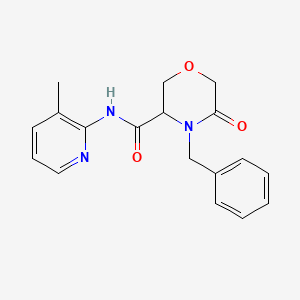
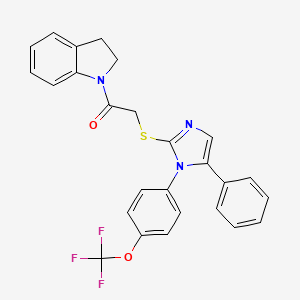
![2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2955979.png)
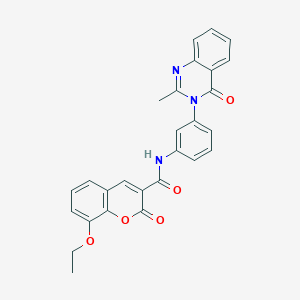
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)
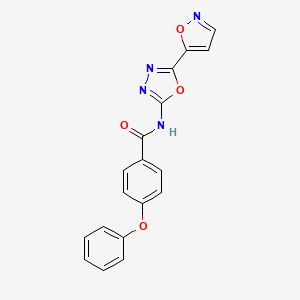
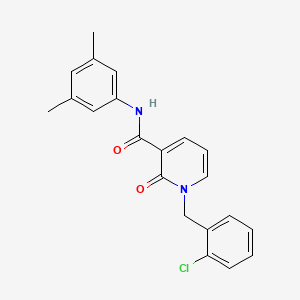
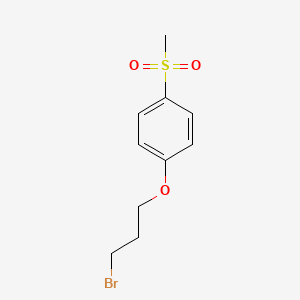
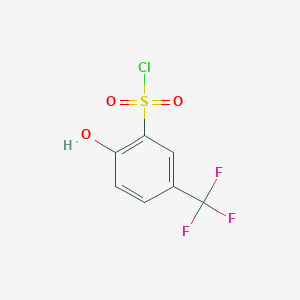
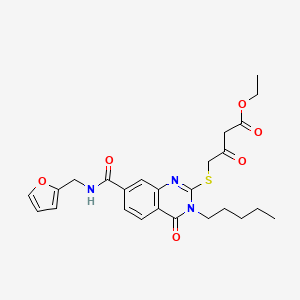
![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)
